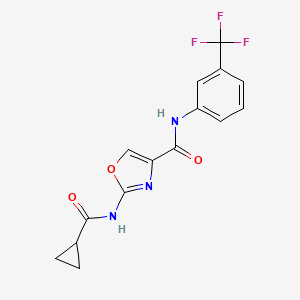

2-(cyclopropanecarboxamido)-N-(3-(trifluoromethyl)phenyl)oxazole-4-carboxamide

Description

Properties

IUPAC Name |

2-(cyclopropanecarbonylamino)-N-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3N3O3/c16-15(17,18)9-2-1-3-10(6-9)19-13(23)11-7-24-14(20-11)21-12(22)8-4-5-8/h1-3,6-8H,4-5H2,(H,19,23)(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLXUXSHGQJWDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC(=CO2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Pyrazole Derivatives

The compound 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () shares key features with the target molecule, including a trifluoromethyl group and a heterocyclic core. The sulfanyl (-S-) group in this analogue may enhance solubility but also increase susceptibility to oxidative metabolism compared to the carboxamide groups in the target compound.

Oxazole vs. Pyrazole Core

- Electronic Effects : The oxazole ring (O and N atoms separated by one carbon) is less basic than pyrazole, altering interaction with charged residues in protein targets.

Substituent-Driven Comparisons

Trifluoromethyl (-CF₃) Group

Both the target compound and the pyrazole derivative in incorporate -CF₃, a strong electron-withdrawing group that enhances stability against cytochrome P450-mediated oxidation. However, its placement on the phenyl ring in the target compound versus the pyrazole core in the analogue may lead to divergent interactions with hydrophobic binding pockets.

Carboxamide vs. Sulfanyl Functionality

The carboxamide groups in the target compound provide hydrogen-bond donors/acceptors, favoring interactions with polar residues (e.g., asparagine, glutamine). In contrast, the sulfanyl group in the pyrazole analogue may participate in sulfur-π or metal coordination, offering distinct binding modes.

Data Table: Physicochemical and Hypothetical Pharmacokinetic Properties

Research Findings and Implications

Structural Insights from Crystallography

The use of SHELX software () for small-molecule refinement suggests that structural data for analogues like the pyrazole derivative were likely resolved via SHELXL, enabling precise bond-angle comparisons. For instance, the C–S bond length in the sulfanyl group () is ~1.81 Å, typical for single-bonded sulfur, while the oxazole’s C–O bond (~1.36 Å) reflects partial double-bond character.

Metabolic Stability

The trifluoromethyl group in both compounds improves half-life, but the oxazole core’s lower electron density may further reduce oxidative degradation compared to pyrazole.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.